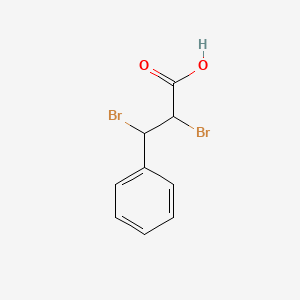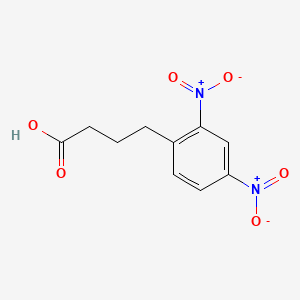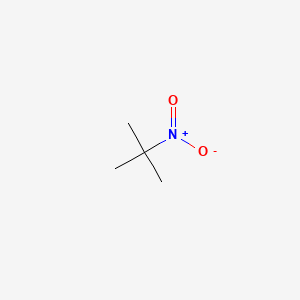
2,3-Dibromo-3-phenylpropanoic acid
Descripción general
Descripción
Mecanismo De Acción
Target of Action
This compound is primarily used in laboratory settings for the synthesis of other substances .
Mode of Action
It has been used in the one-pot synthesis of enynes via microwave irradiation . This suggests that it may interact with other compounds under specific conditions to facilitate the formation of complex structures.
Biochemical Pathways
Its role in the synthesis of enynes suggests it may be involved in the formation of carbon-carbon triple bonds .
Result of Action
As a laboratory reagent, its primary function is in the synthesis of other compounds .
Action Environment
The action of 2,3-Dibromo-3-phenylpropionic acid can be influenced by environmental factors. For instance, its use in the synthesis of enynes involves microwave irradiation . Additionally, safety data sheets recommend handling this compound in a well-ventilated area and avoiding the formation of dust and aerosols .
Análisis Bioquímico
Biochemical Properties
2,3-Dibromo-3-phenylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of enynes via microwave irradiation It interacts with various enzymes and proteins, including those involved in dehydrobromination reactions The compound’s interaction with these biomolecules is primarily through covalent bonding, where the bromine atoms facilitate the formation of stable intermediates
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to enzymes through its bromine atoms, forming covalent bonds that inhibit enzyme activity. This inhibition can result in the accumulation of substrates and the depletion of products, thereby disrupting normal cellular processes. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes in cellular function occur. High doses of this compound can cause severe toxicity, including liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its dehydrobromination and subsequent conversion to other metabolites. The compound interacts with enzymes such as dehydrobrominases, which facilitate the removal of bromine atoms and the formation of reactive intermediates. These intermediates can then enter various metabolic pathways, affecting the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as its lipophilicity and the presence of specific binding proteins that can sequester the compound in certain areas .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound within the cell can determine its specific biochemical effects and its overall impact on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,3-dibromo-3-phenylpropanoic acid involves the bromination of trans-cinnamic acid. The reaction is typically carried out by adding bromine to a solution of trans-cinnamic acid in glacial acetic acid. The reaction proceeds via an anti-addition mechanism, resulting in the formation of the erythro isomer of the dibromo compound .
Industrial Production Methods: In an industrial setting, the bromination process can be scaled up by using larger reaction vessels and continuous addition of bromine to ensure complete conversion of trans-cinnamic acid. The product is then crystallized from a mixture of ethanol and water to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-3-phenylpropanoic acid undergoes several types of chemical reactions, including:
Dehydrobromination: This reaction involves the removal of hydrogen bromide (HBr) from the compound, typically using a strong base such as potassium hydroxide (KOH) in a suitable solvent like ethanol.
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Common Reagents and Conditions:
Dehydrobromination: Potassium hydroxide (KOH) in ethanol.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar solvents.
Major Products:
Dehydrobromination: Brominated derivatives of cinnamic acid.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dibromo-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparación Con Compuestos Similares
2,3-Dichloro-3-phenylpropanoic acid: Similar in structure but with chlorine atoms instead of bromine.
3-Phenylpropanoic acid: Lacks the bromine atoms, making it less reactive.
α,β-Dibromohydrocinnamic acid: Another name for 2,3-dibromo-3-phenylpropanoic acid.
Uniqueness: this compound is unique due to its high reactivity, which is attributed to the presence of two bromine atoms. This makes it a valuable compound for various chemical transformations that are not easily achievable with other similar compounds .
Propiedades
IUPAC Name |
2,3-dibromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJWTHBNVZNQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953396 | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-30-2, 31357-31-0 | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6286-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, alpha,beta-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-3-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,3-Dibromo-3-phenylpropanoic acid?
A: this compound has the molecular formula C9H8Br2O2 [, ]. It exists in two polymorphic forms: orthorhombic and monoclinic. The monoclinic polymorph (P21/n) exhibits disorder in the aliphatic carbon atoms []. Both polymorphs form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating an R22(8) ring motif [].
Q2: How does the structure of this compound influence its properties?
A: The presence of bromine atoms and the carboxylic acid group significantly impacts the molecule's polarity and potential for intermolecular interactions. The existence of both orthorhombic and monoclinic polymorphs suggests that the compound can crystallize in different arrangements, potentially affecting its physical properties like solubility and stability []. Further research is needed to fully understand how structural variations influence the reactivity and potential applications of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B1294606.png)









